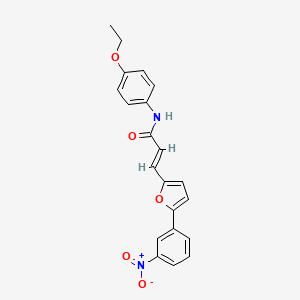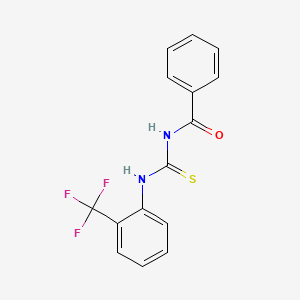![molecular formula C12H13NO2S B11955017 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 62035-90-9](/img/structure/B11955017.png)
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzenesulfonyl)-7-azabicyclo[410]hept-3-ene is a bicyclic compound characterized by a unique structure that includes a benzenesulfonyl group and an azabicycloheptene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene typically involves the reaction of a suitable azabicycloheptene precursor with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The azabicycloheptene framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]hept-3-ene: Similar bicyclic structure but with an oxygen atom.
7,7-Dichlorobicyclo[4.1.0]hept-3-ene: Contains chlorine atoms instead of the benzenesulfonyl group.
3-Carene: A naturally occurring bicyclic monoterpene with a similar ring structure.
Uniqueness
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Propriétés
Numéro CAS |
62035-90-9 |
|---|---|
Formule moléculaire |
C12H13NO2S |
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
7-(benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C12H13NO2S/c14-16(15,10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)13/h1-7,11-12H,8-9H2 |
Clé InChI |
JCPAWVGXPJUPIL-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2C1N2S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


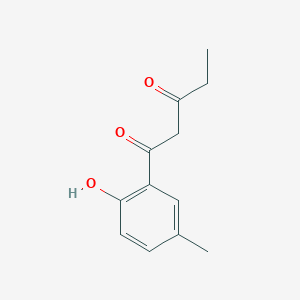



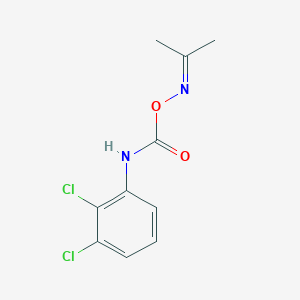
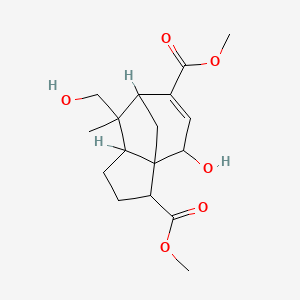
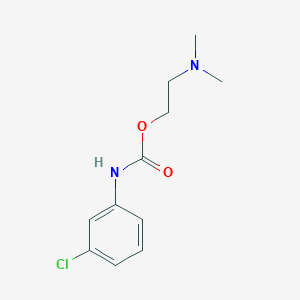
![N,N'-bis[tris(hydroxymethyl)methyl]ethanediamide](/img/structure/B11954991.png)

